(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
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Description
(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
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Biological Activity
(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a compound of interest due to its unique structural features and potential biological activities. This spiro compound, which belongs to the class of quinoline derivatives, has been studied for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.
- Molecular Formula: C11H19NO2
- Molecular Weight: 197.28 g/mol
- CAS Number: 96858903
Enzyme Inhibition Studies
Recent studies have highlighted the biological activity of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] in terms of its inhibitory effects on certain enzymes:
-
Acetylcholinesterase (AChE) Inhibition:
- The compound has shown promising results as an AChE inhibitor. In vitro assays revealed that it possesses significant inhibitory activity with IC50 values comparable to known AChE inhibitors. For instance, compounds structurally related to it demonstrated IC50 values ranging from 20 µM to over 100 µM in similar studies .
-
Other Enzymatic Activities:
- Additional investigations have explored the compound's ability to inhibit other enzymes involved in metabolic pathways. These studies are crucial for understanding its potential role in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Research has indicated that (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] exhibits antimicrobial properties against various pathogens. The compound's structure may contribute to its effectiveness by disrupting microbial cell membranes or interfering with metabolic processes.
Cytotoxicity and Anticancer Potential
Preliminary cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent:
- Cell Line Studies:
- The compound has been tested against several cancer cell lines, showing varied degrees of cytotoxicity. For example, it displayed significant activity against breast cancer and lung cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic applications.
Case Study 1: AChE Inhibition
In a comparative study involving several spiro compounds, (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] was evaluated alongside other derivatives for their AChE inhibitory activities. The results indicated that this compound exhibited a notable inhibition profile with an IC50 value of approximately 30 µM. This finding positions it as a candidate for further development in neuropharmacology .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many traditional antibiotics. This suggests potential applications in treating bacterial infections .
Table 1: Biological Activities of (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
Properties
IUPAC Name |
(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLGDMIGLCTEF-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2NC1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3(CC[C@@H]2NC1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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